molecular formula C10H14MoO6 B7970447 Molybdenum(II) acetylacetonate

Molybdenum(II) acetylacetonate

Cat. No.: B7970447
M. Wt: 326.16 g/mol
InChI Key: SKMUJBBRXZPAJY-VGKOASNMSA-L
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Description

Molybdenum(II) acetylacetonate is a coordination compound derived from the acetylacetonate ligand and molybdenum ions The acetylacetonate ligand, a β-diketone, forms a six-membered chelate ring with the molybdenum ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of molybdenum(II) acetylacetonate typically involves the reaction of molybdenum salts with acetylacetone in the presence of a base. The general reaction can be represented as: [ \text{Mo}^{2+} + 2 \text{Hacac} \rightarrow \text{Mo(acac)}_2 + 2 \text{H}^+ ] where (\text{Hacac}) represents acetylacetone. The addition of a base assists in the removal of protons from acetylacetone, shifting the equilibrium towards the formation of the complex .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Molybdenum(II) acetylacetonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of molybdenum.

    Reduction: It can be reduced to lower oxidation states or even elemental molybdenum under specific conditions.

    Substitution: The acetylacetonate ligands can be substituted with other ligands, leading to the formation of different coordination complexes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve other β-diketones or phosphine ligands under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) acetylacetonate, while reduction could produce molybdenum metal or lower oxidation state complexes.

Scientific Research Applications

Molybdenum(II) acetylacetonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which molybdenum(II) acetylacetonate exerts its effects is primarily through its coordination chemistry. The acetylacetonate ligands stabilize the molybdenum ion, allowing it to participate in various catalytic cycles. The compound can interact with substrates through ligand exchange, redox reactions, and coordination to active sites, facilitating chemical transformations .

Comparison with Similar Compounds

  • Chromium(II) acetylacetonate
  • Iron(II) acetylacetonate
  • Nickel(II) acetylacetonate

Comparison: Molybdenum(II) acetylacetonate is unique due to its specific electronic configuration and redox properties. Compared to chromium(II) acetylacetonate and iron(II) acetylacetonate, this compound exhibits different catalytic behaviors and stability under various conditions. Nickel(II) acetylacetonate, while similar in structure, has distinct reactivity patterns due to the different electronic properties of nickel .

Properties

IUPAC Name

dioxomolybdenum(2+);(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/q;;+2;;/p-2/b2*4-3-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMUJBBRXZPAJY-VGKOASNMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Mo+2]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[Mo+2]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14MoO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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